![molecular formula C22H21ClN2O3S2 B4536217 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4536217.png)
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives, closely related to the compound , involves the condensation of aromatic aldehydes with 4-thiazolidinones, which can be obtained via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride under basic conditions. This method highlights the versatility of thiazolidinone frameworks in generating compounds with promising antitumor properties (Hanna & George, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been elucidated through X-ray diffraction, revealing non-planar arrangements due to the dihedral angles between benzene rings, which contribute to the compound's chemical behavior. Hirshfeld surface analysis further explores intermolecular contacts within the crystal structure, providing insight into the molecule's stability and interactions (Khelloul et al., 2016).
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including the formation of 1,4-dihydropyridine derivatives through the treatment with primary amines. These reactions not only extend the chemical diversity of thiazolidinone derivatives but also enhance their potential biological activities, as evidenced by their use in generating compounds with significant anticancer activity (Stanovnik et al., 2002).
properties
IUPAC Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-18-10-5-4-7-16(18)15-19-21(28)25(22(29)30-19)12-6-11-20(27)24(13-14-26)17-8-2-1-3-9-17/h1-5,7-10,15,26H,6,11-14H2/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPACDUKDQPTIY-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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